Transporter Inhibition Profile vs. N-[(3S)-Pyrrolidin-3-yl]benzamide Lead
The optimized N-[(3S)-pyrrolidin-3-yl]benzamide lead (compound 9, PF-184) demonstrates dual serotonin and noradrenaline reuptake inhibition with serotonin transporter (SERT) IC₅₀ = 12 nM and noradrenaline transporter (NET) IC₅₀ = 8 nM in human transporter assays [1]. No direct head‑to‑head data exist for the target compound; however, the target compound's 2‑bromo‑5‑methoxy substitution and 5‑trifluoromethylpyridin‑2‑yl pyrrolidine tail are distinct from any published analog with quantitative transporter data. The closest comparator in BindingDB, a pyrrolidin‑3‑yl benzamide derivative lacking the trifluoromethylpyridinyl group, shows only weak displacement at TRH receptors (IC₅₀ >50 000 nM) [2], underscoring that the precise substitution pattern is essential for any meaningful biological activity. Procurement of the exact compound is therefore mandatory to reproduce or extend SAR studies within this chemotype.
| Evidence Dimension | Serotonin/noradrenaline transporter inhibition |
|---|---|
| Target Compound Data | No public IC₅₀ data available |
| Comparator Or Baseline | N-[(3S)-pyrrolidin-3-yl]benzamide lead PF-184: SERT IC₅₀ = 12 nM, NET IC₅₀ = 8 nM |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | Human SERT/NET binding assays |
Why This Matters
In the absence of target-compound data, the known steep SAR of the series means that even a one‑atom change can abolish transporter activity, making the exact compound non‑substitutable for mechanism‑of‑action studies.
- [1] N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration. Med Chem Commun. 2011;2:1001-1005. View Source
- [2] BindingDB BDBM50158392 (CHEMBL3781024): IC50 >50 000 nM for mouse TRH-R1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50158392, accessed 2026-05-09. View Source
